molecular formula C9H10N4O2S B2578888 ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate CAS No. 134718-10-8

ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate

Cat. No.: B2578888
CAS No.: 134718-10-8
M. Wt: 238.27
InChI Key: HMXSVJFQGYYVQC-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate is an organic compound that features a thiophene ring and a tetrazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

Ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate involves its interaction with specific molecular targets. The thiophene and tetrazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

ethyl 2-(5-thiophen-3-yltetrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-2-15-8(14)5-13-9(10-11-12-13)7-3-4-16-6-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXSVJFQGYYVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NN=N1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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